molecular formula C5H8O B033191 3,4-Dihydro-2H-pyran CAS No. 110-87-2

3,4-Dihydro-2H-pyran

Cat. No. B033191
CAS RN: 110-87-2
M. Wt: 84.12 g/mol
InChI Key: BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-pyran and related derivatives can be achieved through various methods, including the four-component reactions of aromatic aldehydes, cyclic 1,3-diketones, arylamines, and dimethyl acetylenedicarboxylate. This method allows for the efficient production of structurally diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, with the product's structure being influenced by the type of cyclic 1,3-diketone used in the reaction (Sun et al., 2011).

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyran compounds can vary significantly depending on the substituents and the conditions under which they are synthesized. For instance, the use of iron(III) chloride as a catalyst in the synthesis process can lead to the formation of 3,4-Dihydro-2H-pyrans from α-alkylated 1,3-dicarbonyls, offering a mild alternative to traditional methods and enabling the selective synthesis of compounds like α- and β-lapachone (Watson et al., 2016).

Chemical Reactions and Properties

3,4-Dihydro-2H-pyran derivatives engage in a variety of chemical reactions, including polymerization and the formation of complexes with metals. For example, 2-acetoxymethyl-3,4-dihydro-2H-pyran can be polymerized using cationic coinitiators, resulting in low molecular weight and water-soluble polymers, showcasing the compound's versatility in forming new materials with specific properties (Abbas, 1996).

Scientific Research Applications

  • Antitumor Activity : A study by Kaplan Can et al. (2005) explored the antitumor activity of poly(3,4-dihydro-2H-pyran-co-maleic anhydride-co-vinyl acetate), finding it promising for use in cancer therapy (Kaplan Can et al., 2005).

  • Decomposition Research : Saito et al. (1990) studied the unimolecular decomposition of 3,4-dihydro-2H-pyran, which results in ethylene and acrolein, a process significant for understanding chemical reactions at high temperatures (Saito et al., 1990).

  • Chemical Synthesis : Longley et al. (2003) reported on the synthesis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran through various chemical reactions, which is important for the production of complex organic compounds (Longley et al., 2003).

  • Gas-Phase Pyrolysis : Wellington (1969) investigated the gas-phase pyrolysis of 3,4-dihydro-2H-pyran, providing insights into the behavior of organic compounds under thermal decomposition (Wellington, 1969).

  • Organometallic Synthesis : Schlosser and Schneider (1979) demonstrated the removal of a proton from the allylic position of a dihydropyridine to form an organometallic 8π system, relevant for cost-effective synthesis of organometallic compounds (Schlosser & Schneider, 1979).

  • Synthesis of Pyrans and Pyridones : Sun et al. (2011) developed a method for synthesizing 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, which are important in organic chemistry and pharmaceuticals (Sun et al., 2011).

  • Crystal Structure Analysis : Zukerman-Schpector et al. (2015) explored the crystal structure of a 3,4-dihydro-2H-pyran derivative, contributing to our understanding of molecular geometry and interactions (Zukerman-Schpector et al., 2015).

  • Polymer Synthesis : Abbas (1996) synthesized and characterized poly(2-acetoxymethyl-3,4-dihydro-2H-pyran), noting its good thermal and hydrolytic stability, relevant for material science (Abbas, 1996).

Safety And Hazards

3,4-Dihydro-2H-pyran is highly flammable and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if inhaled and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions of 3,4-Dihydro-2H-pyran research could involve further exploration of its conformational interconversion in both the neutral and the cationic ground states . Another area of interest could be the exploration of this kind of in situ generated diene for the Diels–Alder cycloaddition reaction .

properties

IUPAC Name

3,4-dihydro-2H-pyran
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InChI

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2
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InChI Key

BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Canonical SMILES

C1CC=COC1
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Molecular Formula

C5H8O
Record name DIHYDRO-2H-PYRAN
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DSSTOX Substance ID

DTXSID6041426
Record name 3,4-Dihydro-2H-pyran
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Molecular Weight

84.12 g/mol
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Physical Description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS]
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Flash Point

0 °F (NFPA, 2010)
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Product Name

3,4-Dihydro-2H-pyran

CAS RN

110-87-2; 3174-74-1; 25512-65-6, 110-87-2
Record name DIHYDRO-2H-PYRAN
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Synthesis routes and methods I

Procedure details

Scheme 7 depicts the synthesis of intermediate 11e wherein R3 and Y2 are the same and X═Br. Thus, commercially-available 4-hydroxy-butanoic acid ethyl ester 37 is treated with DHP and CSA, or with DHP, TsOH, and pyridine to provide ester 38. Reduction with LiAlD4 affords deuterated alcohol 39, which is treated with either triphenyl phosphine in CCl4 (Sabitha, G et al., Tetrahedron Letters, 2006, (volume date 2007), 48(2): 313-315) or with methanesulfonyl chloride, lithium chloride, and 2,6-lutidine in DMF (Blaszykowski, C et al., Organic Letters, 2004, 6(21): 3771-3774) to afford chloride 40. Following the same methods as in Scheme 6, chloride 40 may be converted to 11e.
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intermediate 11e
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Synthesis routes and methods II

Procedure details

The 1-(tetrahydrofuranyloxy)-alka-2,8-dien-5-ynes are also prepared by the coupling reaction between a 1-haloalk-2-ene, for example, 1-bromooct-2-ene, the preparation of which is described in J. Chem. Soc., 3868 (1957) and 1-(tetrahydropyranyloxy)hex-2-en-5-yne. The coupling reaction is conducted in an aqueous or aqueous alcoholic solution, at a temperature of from 0° C. to about 100° C., optionally in the presence of a cuprous salt, for example, cuprous chloride, for from 1 to 24 hours. 1-(Tetrahydropyranyloxy)hex-2-en-5-yne is obtained by the acid-catalyzed reaction between dihydropyran and hex-2-en-5-yn-1-ol, the preparation of which is described in Bull. Soc. Chem. France, 2105 (1963). The reaction is conducted either without solvent or in the presence of an organic solvent such as ether or methylene chloride, in the presence of an acid catalyst such as sulphuric acid, hydrochloric acid or phosphorus oxychloride.
[Compound]
Name
1-(tetrahydrofuranyloxy)-alka-2,8-dien-5-ynes
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reactant
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[Compound]
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1-haloalk-2-ene
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1-bromooct-2-ene
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1-(tetrahydropyranyloxy)hex-2-en-5-yne
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cuprous
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reactant
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Name
cuprous chloride
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reactant
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Synthesis routes and methods III

Procedure details

The DHP yield was improved by approximately 30% to a maximum of 81% by A. Sommer, DE-OS 1 200 308 by reacting malonodiamide with formamide in alcoholic solution with more than 2 moles, advantageously with 3.0 to 3.9 moles, of alkali metal alkoxide. As opposed to Brown, this worker employed formamide in the examples in amounts of just over 2 moles per mole of malonodiamide. The alkali metal alkoxides used were sodium ethoxide in methanol and sodium methoxide in ethanol. In the latter case, the methanol was distilled off from the reaction mixture, thus dispensing with filtration of the salts which had precipitated. Ethyl formate instead of formamide yielded, together with sodium ethoxide, DHP in a yield of only 61.5%.
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Name
alkali metal alkoxide
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alkali metal alkoxides
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Synthesis routes and methods IV

Procedure details

Following the same procedure as for 2-[2-Phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole, from 8c (1.3 g, 3.8 mmol) in CHCl3 (50 ml), 6N HCl in benzene (5 ml) and 2,3-dihydropyrane (1.7 ml, 19 mmol), 4-chloro-2-[2-phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole (1.0 g, 63%) as a diastereomeric mixture (1:1) was obtained.
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50 mL
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5 mL
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2-[2-Phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyran
Reactant of Route 2
3,4-Dihydro-2H-pyran
Reactant of Route 3
3,4-Dihydro-2H-pyran
Reactant of Route 4
3,4-Dihydro-2H-pyran
Reactant of Route 5
3,4-Dihydro-2H-pyran
Reactant of Route 6
3,4-Dihydro-2H-pyran

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